molecular formula C17H11Cl2FN2O3 B034371 7-CHLORO-1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS No. 100491-37-0

7-CHLORO-1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER

Cat. No.: B034371
CAS No.: 100491-37-0
M. Wt: 381.2 g/mol
InChI Key: VDJXNRLOCJTVIP-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Use of oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties against gram-positive and gram-negative bacteria.

    Medicine: Investigated for potential use in treating bacterial infections resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .

Comparison with Similar Compounds

Properties

CAS No.

100491-37-0

Molecular Formula

C17H11Cl2FN2O3

Molecular Weight

381.2 g/mol

IUPAC Name

ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C17H11Cl2FN2O3/c1-2-25-17(24)12-8-22(10-5-3-9(18)4-6-10)16-11(14(12)23)7-13(20)15(19)21-16/h3-8H,2H2,1H3

InChI Key

VDJXNRLOCJTVIP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=C(C=C3)Cl

Synonyms

7-CHLORO-1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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